(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O3S and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Multicomponent Reactions
Peculiarities of Synthesis
The compound has been explored for its role in the synthesis of new chemical entities. For example, derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized via multicomponent interactions, revealing insights into reaction selectivity and the formation of novel products (Lega et al., 2016).
Antitumor Properties
Fluorinated Benzothiazoles
Research into fluorinated benzothiazoles, closely related to the specified compound, has demonstrated potent cytotoxic activity against certain human cancer cell lines, suggesting potential applications in cancer therapy (Hutchinson et al., 2001).
Chemical Structure and Properties
Crystal Structure Analysis
Studies on similar benzothiazine derivatives have contributed to the understanding of crystal structures, providing a foundation for the design of materials with specific properties (Zhang, 2013).
Prodrug Development
Amino Acid Prodrugs
Research has focused on converting benzothiazole derivatives into prodrugs to improve solubility and bioavailability for therapeutic applications, demonstrating the compound's potential in drug development (Bradshaw et al., 2002).
Material Science
Fluorescent Covalent-Organic Frameworks
The compound's derivatives have been used in the synthesis of fluorescent covalent-organic frameworks (COFs) for applications in gas storage and sensing, highlighting its utility in material science (Kaleeswaran et al., 2015).
Bioactivation and Deactivation
Cytochrome P450 Interactions
Studies have explored how related benzothiazole compounds interact with cytochrome P450 enzymes, shedding light on mechanisms of bioactivation and deactivation relevant to their pharmacological properties (Wang & Guengerich, 2012).
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(2-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-18-11-5-6-12-19(18)24-14-21-22(26)17-10-4-7-13-20(17)25(29(21,27)28)15-16-8-2-1-3-9-16/h1-14,24H,15H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWNPQQOXYEUDA-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.